molecular formula C3H7N3O2 B12796310 (S)-3-Azido-1,2-propanediol CAS No. 85820-84-4

(S)-3-Azido-1,2-propanediol

Cat. No.: B12796310
CAS No.: 85820-84-4
M. Wt: 117.11 g/mol
InChI Key: HTTNJQAFJLVWCN-VKHMYHEASA-N
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Description

(S)-3-Azido-1,2-propanediol: is an organic compound that belongs to the class of azido alcohols It is characterized by the presence of an azido group (-N₃) attached to a glycerol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Azidation of Glycerol: One common method for preparing (S)-3-Azido-1,2-propanediol involves the azidation of glycerol. This process typically uses sodium azide (NaN₃) as the azidating agent. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective formation of the azido group at the desired position.

    Epoxide Ring Opening: Another synthetic route involves the ring opening of glycidol (an epoxide) with sodium azide. This reaction proceeds under mild conditions and provides a straightforward pathway to this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale azidation processes using optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (S)-3-Azido-1,2-propanediol can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The azido group in this compound can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The hydroxyl groups in this compound can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), amines, thiols.

    Reduction: Hydrogen gas (H₂) with a catalyst, lithium aluminum hydride (LiAlH₄).

    Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄).

Major Products:

    Substitution: Amino or thiol derivatives of the original compound.

    Reduction: (S)-3-Amino-1,2-propanediol.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

Chemistry: (S)-3-Azido-1,2-propanediol is used as an intermediate in the synthesis of various organic compounds. Its azido group can be transformed into other functional groups, making it a versatile building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. The azido group can be converted into an amine, which is a common functional group in many pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Azido-1,2-propanediol depends on its chemical transformations. For instance, when used as a precursor in drug synthesis, the azido group can be converted into an amine, which can then interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways involved depend on the final bioactive molecule derived from this compound.

Comparison with Similar Compounds

    ®-3-Azido-1,2-propanediol: The enantiomer of (S)-3-Azido-1,2-propanediol, differing only in the spatial arrangement of atoms.

    3-Azido-1,2-propanediol: The racemic mixture containing both (S) and ® enantiomers.

    3-Azido-1-propanol: A similar compound with one less hydroxyl group.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of both azido and hydroxyl groups provides versatility in chemical transformations, making it a valuable compound in various applications.

Properties

CAS No.

85820-84-4

Molecular Formula

C3H7N3O2

Molecular Weight

117.11 g/mol

IUPAC Name

(2S)-3-azidopropane-1,2-diol

InChI

InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2/t3-/m0/s1

InChI Key

HTTNJQAFJLVWCN-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](CO)O)N=[N+]=[N-]

Canonical SMILES

C(C(CO)O)N=[N+]=[N-]

Origin of Product

United States

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